REACTION_CXSMILES
|
[C:1]([C:3]1([O:10][CH3:11])[CH2:8][CH2:7]N(C)[CH2:5][CH2:4]1)#[CH:2].[CH:12]1(N2CCC(C#C)(OC)CC2)CCCC1>>[C:1]([C:3]1([O:10][CH3:11])[CH2:8][CH2:7][CH2:12][CH2:5][CH2:4]1)#[CH:2]
|
Name
|
4-Ethynyl-4-methoxy-1-methyl-piperidine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#C)C1(CCN(CC1)C)OC
|
Name
|
1-cyclopentyl-4-ethynyl-4-methoxy-piperidine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)N1CCC(CC1)(OC)C#C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
C(#C)C1(CCCCC1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |